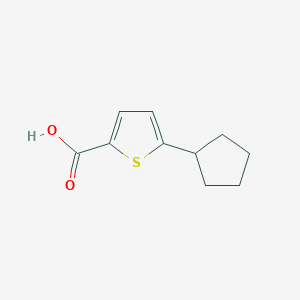![molecular formula C11H7F2NO3 B15239638 (2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B15239638.png)
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the addition of a cyano group through a nucleophilic substitution reaction . The reaction conditions often include the use of metal-based catalysts and ambient temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined to ensure high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of (2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds also contain heteroatoms and exhibit similar chemical reactivity.
Difluoromethylated compounds: Compounds with difluoromethyl groups share similar synthetic routes and applications.
Phenylacetic acid derivatives: These compounds have structural similarities and are used in similar applications
Uniqueness
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of its cyano group and difluoromethoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H7F2NO3 |
|---|---|
Molekulargewicht |
239.17 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5- |
InChI-Schlüssel |
MQYLJWZYVASSER-YVMONPNESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)O)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)

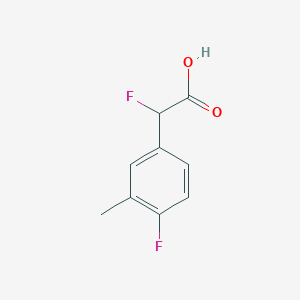
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)

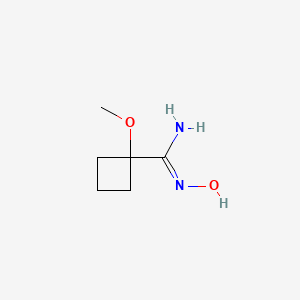
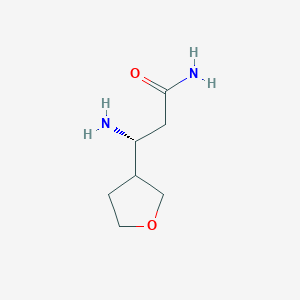
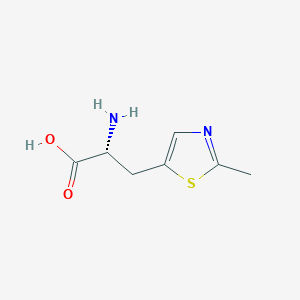
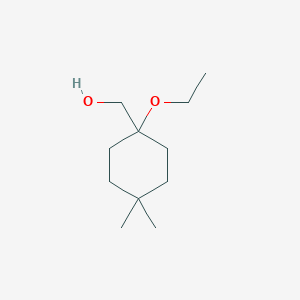
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
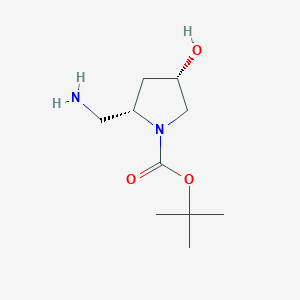
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
